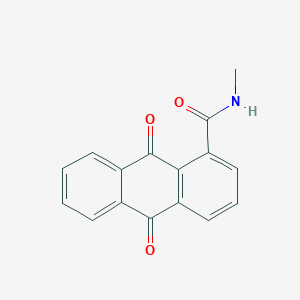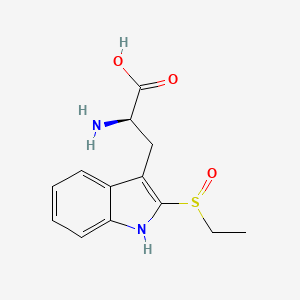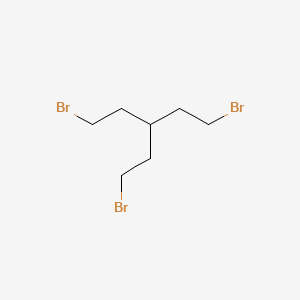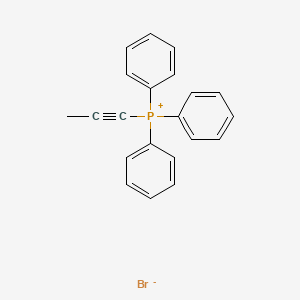
Triphenyl(prop-1-yn-1-yl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(prop-1-yn-1-yl)phosphanium bromide, also known as propargyltriphenylphosphonium bromide, is a chemical compound with the molecular formula C21H18BrP. It is a phosphonium salt that is commonly used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenyl(prop-1-yn-1-yl)phosphanium bromide can be synthesized through the reaction of triphenylphosphine with propargyl bromide. The reaction typically takes place in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction is exothermic and should be carried out at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves the same basic reaction but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification methods to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl(prop-1-yn-1-yl)phosphanium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various electrophiles.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Electrophiles: Electrophiles such as alkyl halides can react with this compound in addition reactions.
Wittig Reagents: In Wittig reactions, the compound reacts with carbonyl compounds in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Alkenes: The major products of Wittig reactions involving this compound are alkenes.
Substituted Phosphonium Salts: Substitution reactions yield various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Triphenyl(prop-1-yn-1-yl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Biology: The compound can be used to modify biomolecules through alkylation reactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of triphenyl(prop-1-yn-1-yl)phosphanium bromide involves its role as a nucleophilic reagent in various chemical reactions. In Wittig reactions, the compound forms a phosphonium ylide intermediate, which then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenyl(prop-2-yn-1-yl)phosphanium bromide
- Triphenyl(propyl)phosphanium bromide
- Diphenyl(prop-1-en-1-yl)phosphine oxide
Uniqueness
Triphenyl(prop-1-yn-1-yl)phosphanium bromide is unique due to its ability to participate in a wide range of chemical reactions, particularly the Wittig reaction. Its structure allows for the formation of stable phosphonium ylides, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
54599-98-3 |
|---|---|
Formule moléculaire |
C21H18BrP |
Poids moléculaire |
381.2 g/mol |
Nom IUPAC |
triphenyl(prop-1-ynyl)phosphanium;bromide |
InChI |
InChI=1S/C21H18P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,1H3;1H/q+1;/p-1 |
Clé InChI |
LWUVYOTWNWUXTI-UHFFFAOYSA-M |
SMILES canonique |
CC#C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
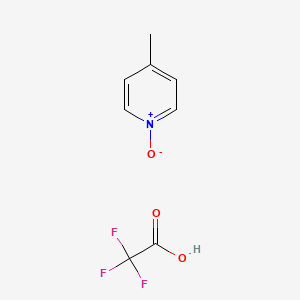

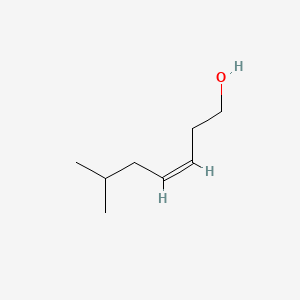
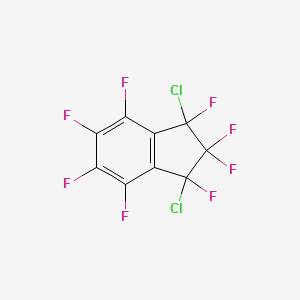

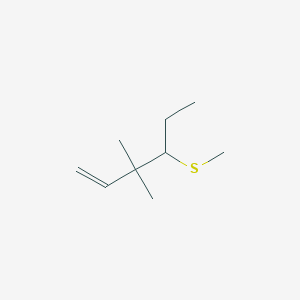

![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
